molecular formula C15H15N5O2 B402300 1,3-dimethyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 97417-33-9

1,3-dimethyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B402300
CAS No.: 97417-33-9
M. Wt: 297.31g/mol
InChI Key: JTSPVPAHNMZSNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dimethyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound with a unique molecular structure It is a derivative of imidazole, a heterocyclic compound that is widely used in various chemical and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzimidazole derivatives with methylating agents such as methyl iodide. The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

1,3-dimethyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is unique due to its specific substitution pattern and the presence of both imidazole and purine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

1,3-Dimethyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H18N4O2C_{18}H_{18}N_4O_2, and it features a unique imidazo-purine core structure that contributes to its biological activity. The presence of the dimethyl and phenyl groups enhances its lipophilicity and receptor binding capabilities.

1. Pharmacological Properties

Recent studies have highlighted various biological activities associated with this compound:

  • Adenosine Receptor Modulation : The compound exhibits affinity for adenosine receptors, particularly the A3 subtype. This receptor is implicated in several physiological processes including inflammation and neuroprotection. Studies indicate that derivatives of imidazo[2,1-f]purines can act as selective antagonists at A3 receptors, potentially offering therapeutic benefits in inflammatory conditions and neurodegenerative diseases .
  • Enzyme Inhibition : The compound has shown inhibitory effects on phosphodiesterases (PDEs), particularly PDE4B1 and PDE10A. These enzymes are crucial in regulating intracellular cyclic nucleotide levels, which play a role in various signaling pathways. The IC50 values for inhibition range from 2.30 µM to 5 µM depending on the specific structural modifications of the compound .

2. Neuroprotective Effects

Research indicates that the compound may possess neuroprotective properties. In vivo studies have demonstrated that it can mitigate oxidative stress and promote neuronal survival under conditions mimicking neurodegeneration. This suggests potential applications in treating diseases such as Alzheimer's and Parkinson's .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vitro Studies : A study assessed the neuroprotective effects of various imidazo[2,1-f]purines on neuronal cell lines subjected to oxidative stress. The results indicated that compounds with similar structures significantly reduced cell death and improved cell viability compared to controls .
  • In Vivo Studies : Animal models treated with the compound showed reduced markers of inflammation and improved cognitive function in memory tasks compared to untreated groups. These results support further investigation into its potential as a treatment for cognitive decline associated with aging and neurodegenerative diseases .

Data Table: Biological Activity Overview

Activity TypeMechanism of ActionReference
Adenosine Receptor ModulationAntagonism at A3 receptors
Phosphodiesterase InhibitionInhibition of PDE4B1 and PDE10A
NeuroprotectionReduction of oxidative stress-induced damage

Properties

IUPAC Name

2,4-dimethyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-17-12-11(13(21)18(2)15(17)22)20-9-8-19(14(20)16-12)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSPVPAHNMZSNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.